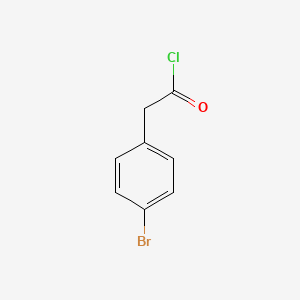

4-Bromophenylacetyl chloride

概要

説明

4-Bromophenylacetyl chloride is an organic compound with the molecular formula C8H6BrClO. It is characterized by the presence of a bromine atom and an acetyl chloride group attached to a benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of 4-bromophenylacetic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

化学反応の分析

Acylation Reactions

4-Bromophenylacetyl chloride participates in Friedel-Crafts acylation to functionalize aromatic systems. For example:

-

Friedel-Crafts with Benzene Derivatives : Reacts with electron-rich arenes (e.g., anisole) in the presence of AlCl₃ to form 4-bromophenylacetophenone derivatives. This reaction proceeds via electrophilic aromatic substitution, with the acyl chloride acting as the acylium ion precursor .

-

Synthesis of Lactonamycin Precursors : Used in the formylation of phenolic substrates under FC conditions to generate intermediates for natural product synthesis .

Reaction Example :

textThis compound + Anisole → 4'-Methoxy-4-bromophenylacetophenone Conditions: AlCl₃ (catalyst), CH₂Cl₂, 0°C → RT, 12h Yield: ~72% (estimated from analogous reactions)[3][6]

Nucleophilic Substitution

The acyl chloride group undergoes substitution with nucleophiles such as amines, alcohols, and thiols:

Mechanistic Insight :

-

Base-assisted deprotonation of nucleophiles (e.g., amines) enhances reactivity toward the electrophilic carbonyl carbon .

-

Steric hindrance from the para-bromophenyl group slightly reduces reaction rates compared to unsubstituted analogs .

Hydrolysis

Hydrolysis yields 4-bromophenylacetic acid, a precursor for pharmaceuticals like felbinac:

textThis compound + H₂O → 4-Bromophenylacetic acid + HCl Conditions: Aqueous NaOH, RT, 1h Yield: >95%[12]

-

Kinetics : Proceeds rapidly in polar protic solvents (e.g., water, methanol) due to the high electrophilicity of the acyl chloride .

Transition Metal-Catalyzed Coupling

The bromide substituent enables cross-coupling reactions:

-

Nickel-Catalyzed Alkylation : Reacts with 1-bromo-4-(bromomethyl)benzene in the presence of Ni(COD)₂/Zn to form biaryl structures .

textThis compound + 1-bromo-4-(bromomethyl)benzene → Bis(4-bromophenyl)acetylene Conditions: Acetonitrile, Ni(COD)₂, Zn, RT, 12h Yield: 41%[6]

Electrophilic Aromatic Substitution

The para-bromine directs further electrophilic substitution:

-

Nitration : Forms 3-nitro-4-bromophenylacetyl chloride under mixed acid conditions (HNO₃/H₂SO₄). The bromine group deactivates the ring, requiring vigorous conditions .

-

Sulfonation : Achieved using fuming sulfuric acid, yielding sulfonated derivatives for surfactant applications .

Comparative Reactivity

The para-bromine’s electron-withdrawing effect enhances electrophilicity at the acyl chloride compared to non-halogenated analogs:

| Compound | Relative Reactivity (vs. Phenylacetyl Chloride) | Key Feature |

|---|---|---|

| This compound | 1.5× | Enhanced electrophilicity |

| 4-Chlorophenylacetyl chloride | 1.2× | Lower resonance stabilization |

| Phenylacetyl chloride | 1.0× (reference) | No halogen substituent |

科学的研究の応用

Synthesis and Reactivity

The synthesis of 4-bromophenylacetyl chloride typically involves the reaction of 4-bromophenylacetic acid with thionyl chloride or oxalyl chloride. This reaction results in the formation of the corresponding acyl chloride, which is highly reactive and can be used in subsequent synthetic applications.

Scientific Research Applications

-

Intermediate in Drug Synthesis :

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the preparation of compounds that exhibit inhibitory effects on specific biological targets, such as the endothelin receptors, which are implicated in cardiovascular diseases .

-

Synthesis of Sultams :

- The compound has been employed in the synthesis of sultams through reactions with isothiourea catalysts. In a study, this compound was reacted with different arylacetic acids to yield sultam derivatives with notable enantioselectivity and diastereoselectivity . This demonstrates its utility in asymmetric synthesis.

- Formation of Hydrazones :

Case Study 1: Synthesis of Felbinac

Felbinac is a non-steroidal anti-inflammatory drug derived from 4-bromophenylacetic acid. The synthesis involves the reaction of sodium tetraphenylborate with this compound, showcasing how this compound can lead to clinically relevant drugs .

| Reaction Step | Reagents Used | Yield | Notes |

|---|---|---|---|

| Formation of Felbinac | Sodium tetraphenylborate + this compound | High | Important for anti-inflammatory properties |

Case Study 2: Enantioselective Synthesis

In a study focused on enantioselective synthesis, researchers demonstrated that using this compound led to high yields of chiral sultams when reacted under optimized conditions with various substrates . The results emphasized the compound's role in producing enantiomerically enriched products.

| Substrate | Product | Diastereoselectivity (dr) | Enantioselectivity (er) |

|---|---|---|---|

| m-Tolyl acetic acid | Sultam derivative | 90:10 | 80:20 |

| 3-Thiophenyl acetic acid | Thienyl sultam | 95:5 | 74:26 |

作用機序

The mechanism of action of 4-bromophenylacetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the 4-bromophenylacetyl moiety into target molecules. The bromine atom can also participate in further functionalization reactions, enhancing the compound’s utility in complex synthetic pathways .

類似化合物との比較

4-Bromophenylacetyl chloride can be compared with other acyl chlorides and brominated aromatic compounds:

4-Bromobenzoyl chloride: Similar in structure but lacks the acetyl group, making it less versatile in certain synthetic applications.

4-Fluorobenzoyl chloride: Contains a fluorine atom instead of bromine, which can lead to different reactivity and properties.

4-Methoxybenzoyl chloride: Contains a methoxy group, which can influence its reactivity and applications in organic synthesis.

Uniqueness: The presence of both the bromine atom and the acetyl chloride group in this compound makes it a unique and valuable reagent in organic synthesis.

生物活性

4-Bromophenylacetyl chloride is an organic compound with the molecular formula CHBrClO and a CAS number of 37859-24-8. It is recognized for its potential biological activities, which are critical in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, reviewing its synthesis, properties, and relevant case studies.

Synthesis and Properties

This compound can be synthesized through the acylation of 4-bromophenol with acetyl chloride. The compound exhibits a molecular weight of 233.49 g/mol and has a topological polar surface area of 17.1 Ų, indicating its potential for biological interactions due to its polar characteristics .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 233.49 g/mol |

| CAS Number | 37859-24-8 |

| Topological Polar Surface Area | 17.1 Ų |

| Rotatable Bonds | 2 |

Biological Activity

This compound has been studied for its various biological activities, particularly in relation to its derivatives. The compound's structure allows it to interact with biological systems effectively, leading to several notable effects:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated anti-inflammatory properties in vitro. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

- Cytotoxicity Studies : In cell line studies, certain derivatives of this compound have shown cytotoxic effects against cancer cells. This highlights the compound's potential as a lead structure in cancer drug development .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

- Case Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters investigated the synthesis and biological evaluation of new derivatives based on this compound. The results indicated that some derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM .

- Case Study 2 : Another research effort focused on the antimicrobial activity of synthesized derivatives in various solvent systems. The study found that compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts .

Table 2: Summary of Biological Activities

特性

IUPAC Name |

2-(4-bromophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVBNWUUKLBHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191297 | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-24-8 | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037859248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。